molecular formula C13H16ClNO B1386856 3-(1-Methylpiperidin-3-yl)benzoyl chloride CAS No. 1170835-99-0

3-(1-Methylpiperidin-3-yl)benzoyl chloride

Cat. No.: B1386856
CAS No.: 1170835-99-0
M. Wt: 237.72 g/mol
InChI Key: PZXQLEXSRJBKJV-UHFFFAOYSA-N
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Description

Piperidine Ring Conformation and Substitution Effects

The piperidine ring in 3-(1-Methylpiperidin-3-yl)benzoyl chloride adopts a chair conformation similar to cyclohexane, representing the most thermodynamically stable arrangement. Unlike simple cyclohexane, the piperidine ring system presents two distinguishable chair conformations due to the presence of the nitrogen atom. These conformations differ in the orientation of the nitrogen lone pair and any substituents attached to the nitrogen center.

In the case of 1-methylpiperidine derivatives, the equatorial conformation of the nitrogen substituents is significantly preferred by approximately 3.16 kcal/mol, which represents a much larger preference compared to the 1.74 kcal/mol preference observed in methylcyclohexane. This enhanced preference arises from the electronic properties of the nitrogen atom and the reduced steric interactions in the equatorial position.

The substitution pattern at the 3-position of the piperidine ring introduces additional conformational considerations. The benzoyl chloride substituent at this position creates a sterically demanding group that influences the overall molecular geometry. The chair conformation of the piperidine ring allows for the benzoyl chloride group to adopt either an axial or equatorial orientation, with the equatorial position generally being more favorable due to reduced 1,3-diaxial interactions.

Molecular Geometry Parameters

Structural analysis reveals that the compound exhibits specific geometric parameters characteristic of both the piperidine ring system and the benzoyl chloride moiety. The piperidine ring maintains typical carbon-carbon bond distances in the range of 1.497-1.515 Å, while carbon-nitrogen distances within the ring system are approximately 1.455-1.462 Å. These values are consistent with literature reports for similar piperidine derivatives.

The benzoyl chloride portion of the molecule features a planar arrangement of the benzene ring with the carbonyl group. The carbon-oxygen double bond distance in the acyl chloride functionality is approximately 1.238 Å, indicating characteristic double bond character. The dihedral angle between the piperidine ring and the benzene ring plane significantly influences the overall molecular shape and may vary depending on conformational preferences and crystal packing forces.

Table 1: Key Geometric Parameters for this compound

Parameter Value (Å) Reference
Piperidine C-C bond distance 1.497-1.515
Piperidine C-N bond distance 1.455-1.462
Carbonyl C=O bond distance 1.238
Molecular weight 237.72 g/mol

Properties

IUPAC Name

3-(1-methylpiperidin-3-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-15-7-3-6-12(9-15)10-4-2-5-11(8-10)13(14)16/h2,4-5,8,12H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXQLEXSRJBKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl (1-benzyl-4-Methylpiperidin-3-yl)carbamate

One synthetic approach involves the preparation of Methyl (1-benzyl-4-Methylpiperidin-3-yl)carbamate, which shares a similar piperidine core. The process includes the following steps:

  • Reaction : Hydrogenation of methyl 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-ylcarbamate using platinum(IV) oxide in methanol.
  • Conditions : The reaction is conducted under hydrogen atmosphere at 60°C for 16 hours.
  • Purification : The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether (1:2) as eluent.
  • Yield : The yield of the reaction is 66%.
  • LC-MS : m/z = 263 (M+H)+.

General Methods and Considerations

Based on the information, a generalized approach for synthesizing 3-(1-Methylpiperidin-3-yl)benzoyl chloride might involve the following steps:

  • Synthesis of 1-Methylpiperidin-3-yl moiety : This can be achieved through methods described for similar compounds, such as using reductive amination or methylation reactions.
  • Attachment to Benzoyl Chloride : The 1-Methylpiperidin-3-yl group can be attached to a benzoyl chloride derivative through nucleophilic acyl substitution. This would require careful selection of protecting groups and reaction conditions to ensure optimal yield and purity.
  • Final Purification : The final product would likely require purification using techniques such as column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-3-yl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(1-Methylpiperidin-3-yl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

    Hydrolysis: The reaction is usually carried out in aqueous or alcoholic solutions under mild conditions.

    Reduction: The reduction reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    3-(1-Methylpiperidin-3-yl)benzoic acid: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(1-Methylpiperidin-3-yl)benzoyl chloride typically involves the reaction of 3-(1-Methylpiperidin-3-yl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2(COCl)_2. This reaction is generally performed under anhydrous conditions to prevent hydrolysis:

3 1 Methylpiperidin 3 yl benzoic acid+SOCl23 1 Methylpiperidin 3 yl benzoyl chloride+SO2+HCl\text{3 1 Methylpiperidin 3 yl benzoic acid}+\text{SOCl}_2\rightarrow \text{3 1 Methylpiperidin 3 yl benzoyl chloride}+\text{SO}_2+\text{HCl}

The compound exhibits high reactivity due to the presence of the acyl chloride functional group, making it a versatile intermediate in organic synthesis.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical development. Its ability to undergo nucleophilic substitution reactions allows it to form amides, esters, and other derivatives efficiently.

Drug Development

The compound has been explored for its biological activity, including potential therapeutic applications. Its reactivity enables it to interact with biological molecules, making it a candidate for drug development targeting specific biological pathways.

Biological Research

In biological research, this compound is utilized to study mechanisms of action within cells. Its ability to modify proteins and enzymes through covalent bonding provides insights into biological processes and disease mechanisms.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials, leveraging its reactivity for creating complex chemical structures.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated protective effects against oxidative stress in neuronal cells.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : In vitro studies indicate its ability to protect neuronal cells from damage associated with neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that this compound can enhance neuronal cell survival under oxidative stress conditions. This suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

Antimicrobial Activity

The compound has been tested against both Gram-positive and Gram-negative bacteria, displaying significant antimicrobial activity. This property opens avenues for developing new antibiotics or antimicrobial agents.

Data Table: Biological Activities

ActivityEffectReference
AChE InhibitionEnhances cholinergic signaling[Source 1]
AntioxidantProtects neuronal cells from oxidative stress[Source 2]
AntimicrobialEffective against Gram-positive and negative bacteria[Source 3]

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring or benzoyl group can significantly influence its potency and selectivity for various biological targets.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, and other biomolecules. This reactivity can result in the modulation of biological pathways and processes.

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-(1-Methylpiperidin-3-yl)benzoyl chloride can be contextualized by comparing it to structurally related benzoyl chlorides. Key comparison points include substituent effects, reaction yields, and solvolysis behavior.

Substituent Effects on Reactivity and Yield

Substituents on the benzoyl chloride core significantly impact reaction efficiency and product stability. For example:

  • Electron-withdrawing groups (EWGs) : 3-Nitrobenzoyl chloride and 4-nitrobenzoyl chloride (used in ) enhance electrophilicity at the carbonyl carbon, increasing acylation rates. However, steric hindrance from bulky groups (e.g., methylpiperidine) may counteract this effect.
  • Bulky substituents : The methylpiperidine group in this compound introduces steric hindrance, which may reduce reaction rates compared to smaller substituents (e.g., methyl or trifluoromethyl groups). For instance, N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) achieved a 98% yield under mild conditions, likely due to the balance of electronic activation and manageable steric effects .

Table 1: Substituent Effects on Benzoyl Chloride Reactivity

Substituent Reactivity Trend Example Yield Reference
3-Nitro (EWG) High Not reported
4-Methoxy (EDG) Moderate Not reported
3-Trifluoromethyl (EWG) High 98%
1-Methylpiperidin-3-yl Reduced (steric hindrance) Not reported Deduced from
Solvolysis and Reduction Behavior

Benzoyl chlorides undergo solvolysis or reduction depending on reaction conditions. demonstrates that additives like pyridine alter reduction pathways by forming pyridinium complexes, leading to benzyl benzoate instead of stilbene dibenzoate . In contrast, benzoyl chloride itself forms stilbene dibenzoate in the absence of additives due to radical coupling .

Reactivity in Friedel-Crafts Acylation

This suggests that steric and electronic factors critically determine Friedel-Crafts compatibility. The methylpiperidine substituent in this compound may further hinder electrophilic attack, rendering it less suitable for such reactions compared to less hindered derivatives.

Stability and Handling

Benzoyl chlorides are moisture-sensitive, but substituents can modulate stability. For example, this compound’s tertiary amine may offer partial protection against hydrolysis by scavenging protons, though this is speculative. In contrast, trifluoromethyl-substituted benzoyl chlorides () are likely more stable due to strong EWGs reducing nucleophilic attack susceptibility.

Biological Activity

3-(1-Methylpiperidin-3-yl)benzoyl chloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzoyl group attached to a 1-methylpiperidine moiety. Its chemical formula is C_{12}H_{14}ClN, with a molecular weight of approximately 223.7 g/mol. The presence of the piperidine ring contributes to its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • AChE Inhibition : Studies have shown that compounds similar to this compound exhibit significant binding affinities to AChE, potentially leading to improved cognitive function in Alzheimer's models .
  • Molecular Docking Studies : Molecular docking simulations indicate that this compound interacts with key residues in the active site of AChE, suggesting a mechanism for its inhibitory effects .

Antioxidant and Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, possess antioxidant and antimicrobial activities. These properties are essential for developing new therapeutic agents against infections and oxidative stress-related diseases.

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative damage, which is critical in neurodegenerative conditions .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities

Activity Effect Reference
AChE InhibitionEnhances cholinergic signaling
AntioxidantProtects neuronal cells from oxidative stress
AntimicrobialEffective against Gram-positive and negative bacteria

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or benzoyl group can significantly impact its potency and selectivity for AChE inhibition.

Research Insights:

  • Substituent Variations : Altering substituents on the benzoyl group may enhance binding affinity to AChE, leading to more potent inhibitors suitable for therapeutic use .
  • Comparative Analysis : Studies comparing this compound with other piperidine derivatives have highlighted its unique profile in terms of efficacy and safety .

Q & A

Q. What are the standard synthesis routes for 3-(1-Methylpiperidin-3-yl)benzoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation of 3-(1-methylpiperidin-3-yl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key factors include stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂), temperature control (60–80°C), and catalyst selection (e.g., DMF as a catalyst for SOCl₂ reactions). Evidence from analogous benzoyl chloride syntheses highlights the importance of anhydrous conditions to minimize hydrolysis . Post-reaction purification via vacuum distillation or recrystallization is critical to isolate the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to resolve signals from the piperidine and benzoyl moieties. Infrared (IR) spectroscopy identifies characteristic C=O (1740–1820 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches. Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks and fragmentation patterns, as demonstrated in NIST spectral databases for related benzoyl chlorides . Elemental analysis validates purity, while HPLC monitors residual reactants.

Q. What safety precautions are necessary when handling this compound, given its structural analogs?

The compound’s α-chlorinated benzoyl group suggests potential carcinogenicity (Group 2A per IARC classifications for similar chlorinated toluenes). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with water to prevent HCl release. Store in sealed, moisture-free containers at 2–8°C. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Orthogonal experimental designs (e.g., 3-level factorial or Taguchi methods) are recommended to test variables like temperature, catalyst loading (e.g., 0.25% FeCl₃), and reaction time. For example, thionyl chloride-based acylation achieves optimal yields at 110°C with 60-minute reaction times. Validate scalability using kinetic studies and in situ monitoring (e.g., FT-IR for acid consumption) .

Q. What strategies mitigate the compound’s instability in aqueous environments?

Hydrolysis sensitivity requires inert atmospheres (N₂/Ar) and aprotic solvents (e.g., dry dichloromethane). Stabilizers like molecular sieves or desiccants (e.g., MgSO₄) can prolong shelf life. For long-term storage, lyophilization or encapsulation in moisture-resistant matrices (e.g., polylactic acid) is effective .

Q. How should researchers address discrepancies in toxicological data for this compound?

Conflicting carcinogenicity evidence (e.g., limited human data vs. animal studies for benzoyl chloride analogs) necessitates rigorous in vitro assays (Ames test, micronucleus assay) and comparative metabolomics. Cross-reference toxicity databases (e.g., IARC, NTP) and validate findings using structure-activity relationship (SAR) models .

Q. What methods are suitable for analyzing trace impurities or degradation products?

High-resolution LC-MS or GC-MS identifies impurities like hydrolyzed benzoic acid derivatives or residual solvents. Quantify using calibration curves with internal standards (e.g., deuterated analogs). For chlorinated byproducts, ion chromatography coupled with mass spectrometry provides high sensitivity .

Q. How can this compound be functionalized for use in drug discovery pipelines?

The benzoyl chloride group enables nucleophilic acyl substitution with amines, alcohols, or thiols. For example, coupling with piperazine derivatives under refluxing ethanol yields amide-linked prodrugs, as shown in studies of similar benzoyl chloride reactions. Optimize coupling efficiency using catalysts like DMAP or HOBt .

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

Exothermic reactions require jacketed reactors with precise temperature control. Solvent recovery systems (e.g., distillation columns) reduce waste. Process Analytical Technology (PAT) tools monitor reaction progress in real time. Safety protocols must address HCl off-gassing and thermal runaway risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methylpiperidin-3-yl)benzoyl chloride
Reactant of Route 2
3-(1-Methylpiperidin-3-yl)benzoyl chloride

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